N-[1-(4-bromophenyl)ethyl]benzamide
Description
Contextualization of Substituted Benzamides and Phenylethylamine Derivatives in Chemical Sciences
Substituted benzamides represent a versatile and highly valued class of compounds in medicinal chemistry and materials science. mdpi.com The amide functional group is a cornerstone in the synthesis of numerous biologically active molecules, with approximately 25% of top-selling pharmaceuticals containing this moiety. nanobioletters.com The stability and relative ease of synthesis of aromatic amides make them attractive building blocks for creating diverse chemical libraries. mdpi.com Researchers have extensively explored substituted benzamides for a wide array of pharmacological activities, including antitumor, antioxidant, antibacterial, and antifungal properties. nanobioletters.comacs.orgresearchgate.net The specific substitutions on the phenyl ring and the amide nitrogen allow for fine-tuning of a compound's physicochemical and biological properties, which is a key strategy in drug discovery for establishing structure-activity relationships (SAR). mdpi.com For instance, different substitution patterns on the benzamide (B126) structure have been shown to influence inhibitory activity against enzymes like acetylcholinesterase (AChE), which is relevant in Alzheimer's disease research. mdpi.com
Phenylethylamine and its derivatives are another critical class of compounds, known for their profound effects on the central nervous system (CNS). acs.org The basic phenylethylamine structure is the backbone for many psychoactive compounds and endogenous neurochemicals, such as dopamine (B1211576) and norepinephrine. acs.orgontosight.ai These compounds are widely used as research tools to investigate neurotransmission, neuroplasticity, and behavior. ontosight.ai The introduction of substituents onto the phenyl ring or the ethylamine (B1201723) side chain can dramatically alter the pharmacological profile of these molecules. nih.govbiomolther.org Research into phenylethylamine derivatives has been crucial for developing therapies for drug addiction and for understanding the mechanisms of dopamine reuptake inhibition. nih.govbiomolther.orgbiomolther.org
Significance of N-[1-(4-bromophenyl)ethyl]benzamide as a Research Entity
This compound stands as a specific molecular construct for research, primarily due to the combination of its constituent chemical groups. The significance of this compound is not in widespread application but in its potential as a research chemical and an intermediate for synthesizing more complex molecules. The synthesis of a closely related compound, N-[1-(4-bromophenyl)ethyl]-N-methylformamide, has been reported as a novel compound, highlighting active research into this structural class. digitellinc.com
The "4-bromophenyl" group introduces a halogen atom, which can influence the molecule's lipophilicity and its ability to form halogen bonds, potentially affecting how it interacts with biological targets. mdpi.com The benzamide portion provides a rigid and stable linker with hydrogen bonding capabilities. The ethylamine bridge, particularly with the methyl group on the alpha-carbon, creates a chiral center, meaning the compound can exist as different stereoisomers, which may exhibit distinct biological activities. ontosight.ai
Given the known biological activities of similar benzamides and phenylethylamines, this compound is a logical candidate for screening in various biological assays. Research on related substituted benzamides has shown potential in areas like cancer therapy and as enzyme inhibitors. researchgate.netnih.gov
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Registry Number |
| N-(4-Bromo-phenyl)-4-ethyl-benzamide | C15H14BrNO | 304.182 | 300670-74-0 nist.gov |
| Benzamide, 4-bromo-N-(1-naphthyl)- | C17H12BrNO | 326.187 | 63295-61-4 nist.gov |
| (E)-N′-[1-(4-Bromophenyl)ethylidene]benzohydrazide | C15H13BrN2O | 317.18 | Not specified nih.gov |
| N-{[(4-bromophenyl)amino]carbonothioyl}benzamide | C14H11BrN2OS | 347.22 | Not specified researchgate.netacarindex.com |
This table presents data for structurally related compounds to provide context for the physicochemical properties of this compound.
Overview of Current Research Trajectories and Unexplored Scientific Avenues
Current research involving structures related to this compound is focused on several key areas:
Medicinal Chemistry and Drug Discovery: A primary trajectory is the synthesis of libraries of substituted benzamides and phenylethylamines to screen for biological activity. mdpi.comnih.gov This includes searching for novel antimicrobial agents to combat drug-resistant bacteria, developing new antitumor agents, and designing enzyme inhibitors for various diseases. researchgate.netnih.gov
Neuroscience: Phenylethylamine derivatives are continuously being studied for their interaction with neurotransmitter transporters and receptors, aiming to develop new tools for studying brain function and potential therapies for neurological and psychiatric disorders. biomolther.org
Materials Science: The structural features of benzamides are also explored for applications in developing new materials, although this is a less common trajectory for this specific subclass of compounds.
Several scientific avenues for this compound remain largely unexplored:
Complete Physicochemical and Structural Characterization: While the synthesis of related compounds has been reported, a comprehensive study detailing the synthesis, spectroscopic data (NMR, IR, Mass Spectrometry), and single-crystal X-ray diffraction of this compound is not widely available. Such fundamental data is crucial for any further research. nih.govresearchgate.net
Stereoselective Synthesis and Analysis: The compound possesses a chiral center. The separate synthesis and biological evaluation of its (R) and (S) enantiomers could reveal stereospecific interactions with biological targets, a common and important aspect of drug development. ontosight.ai
Broad Biological Screening: A systematic evaluation of this compound against a wide range of biological targets, including various enzymes, receptors, and microbial strains, has yet to be published. This would be essential to uncover any potential therapeutic applications.
Structure
3D Structure
Properties
IUPAC Name |
N-[1-(4-bromophenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c1-11(12-7-9-14(16)10-8-12)17-15(18)13-5-3-2-4-6-13/h2-11H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZJTECMEVYXOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization Strategies for N 1 4 Bromophenyl Ethyl Benzamide
Historical and Contemporary Approaches to the Synthesis of N-[1-(4-bromophenyl)ethyl]benzamide
The formation of this compound is fundamentally an amidation reaction, coupling a benzoic acid derivative with 1-(4-bromophenyl)ethylamine. The primary approaches to this synthesis involve creating the amide bond and ensuring the stereochemical integrity of the chiral amine component.
Amidation Reactions for Benzamide (B126) Scaffold Construction
The construction of the benzamide scaffold is most commonly achieved through the acylation of 1-(4-bromophenyl)ethylamine with an activated benzoic acid derivative, typically benzoyl chloride. This classic method, known as the Schotten-Baumann reaction, is widely used due to its efficiency and operational simplicity. organic-chemistry.orgwebsite-files.comwikipedia.org The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride. website-files.com It is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct, which would otherwise form a salt with the unreacted amine and reduce the yield. organic-chemistry.orgwebsite-files.com
Commonly, a two-phase system is employed, with an aqueous base (like NaOH) and an organic solvent (like dichloromethane) to house the reactants and product. wikipedia.org Alternatively, organic bases such as pyridine or triethylamine can be used in a single organic solvent. website-files.comfishersci.co.uk
Recent advancements in amidation chemistry offer alternative methods that avoid the need for acyl chlorides. Direct coupling of carboxylic acids and amines can be mediated by various reagents. Boron-based reagents, such as B(OCH₂CF₃)₃, have been shown to be effective for direct amidation under mild conditions, often requiring only a simple filtration for purification. acs.org Additionally, peptide coupling reagents, like dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are highly effective. fishersci.co.uk These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which readily reacts with the amine. fishersci.co.uk
Biocatalytic approaches using enzymes like adenylating enzymes or hydrolases (e.g., lipases) are also emerging as green alternatives for amide bond formation. nih.govnih.gov These methods offer high selectivity and operate under mild, environmentally friendly conditions. nih.gov
Stereoselective Synthesis of the 1-(4-bromophenyl)ethylamine Moiety
The 1-(4-bromophenyl)ethylamine moiety contains a stereocenter, making its stereoselective synthesis crucial for applications where a specific enantiomer is required. One common method for obtaining enantiomerically pure amines is through the resolution of a racemic mixture. This can be achieved by reacting the racemic amine with a chiral resolving agent, such as (R)-mandelic acid, to form diastereomeric salts. chemicalbook.com These salts, having different physical properties, can be separated by fractional crystallization. Subsequent treatment with a base liberates the desired enantiomerically pure amine. chemicalbook.com
Another key strategy is the asymmetric reduction of the corresponding ketone, 1-(4-bromophenyl)ethanone. This can be accomplished using chiral reducing agents or through catalytic asymmetric hydrogenation. A common precursor for this ketone is 1-(4-bromophenyl)ethanone oxime, which is synthesized from 1-(4-bromophenyl)ethanone and hydroxylamine hydrochloride. orgsyn.org
Optimization of Reaction Conditions and Yields
Optimizing the synthesis of this compound focuses on maximizing yield and purity by carefully controlling reaction parameters. For the classic Schotten-Baumann reaction, key variables include the choice of base, solvent, and reaction temperature. rsc.orgresearchgate.net The addition of a base is critical to neutralize the HCl generated, driving the reaction to completion. organic-chemistry.orgwebsite-files.com While aqueous inorganic bases are effective and inexpensive, organic bases like pyridine are also commonly used. website-files.com
The use of continuous flow chemistry has been shown to optimize Schotten-Baumann reactions by suppressing undesired side reactions, such as the hydrolysis of the acyl chloride, which can be a problem in batch processes using aqueous bases. rsc.orgresearchgate.net Bayesian optimization algorithms have been employed to efficiently identify the best combination of variables (e.g., solvent, flow rates, equivalents of reactants) to maximize space-time-yield and minimize waste (E-factor). rsc.orgresearchgate.net
For direct amidation methods using coupling reagents, optimization involves selecting the appropriate reagent and solvent. For instance, carbodiimide-based couplings benefit from apolar solvents like dichloromethane (DCM). fishersci.co.uk The reaction temperature is also a critical parameter to control, with many protocols starting at 0°C or lower to manage the exothermic nature of the reaction. fishersci.co.uk
Precursor Chemistry and Intermediate Transformations in this compound Synthesis
The synthesis of this compound relies on the availability of two key precursors: 1-(4-bromophenyl)ethylamine and an activated benzoic acid derivative.
The amine precursor, 1-(4-bromophenyl)ethylamine, is typically synthesized from 1-(4-bromophenyl)ethanone. orgsyn.org The ketone is often converted to an oxime using hydroxylamine, which can then be reduced to the primary amine. orgsyn.org
The benzoic acid precursor is most commonly used in its activated form, benzoyl chloride. Benzoyl chloride can be prepared from benzoic acid using standard chlorinating agents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride. sciencemadness.orgprepchem.comwikipedia.org It can also be produced on an industrial scale from benzotrichloride. wikipedia.org The reaction of benzoic acid with thionyl chloride or PCl₅ is a convenient laboratory-scale preparation. prepchem.com
Functionalization and Structural Modification of this compound Derivatives
Once synthesized, the this compound scaffold can be further modified to create a library of derivatives. The presence of the bromophenyl group provides a reactive handle for various cross-coupling reactions.
Strategies for Benzene (B151609) Ring Substitutions (e.g., Arylation Reactions)
The bromine atom on the phenyl ring of the ethylamine (B1201723) moiety is a prime site for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting the aryl bromide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. mdpi.comlibretexts.org This reaction is widely used to synthesize biaryl compounds and tolerates a wide range of functional groups. mdpi.comnsf.gov Optimization of the Suzuki reaction often involves screening different palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₃PO₄, K₂CO₃), and solvent systems (e.g., 1,4-dioxane/water). mdpi.comresearchgate.netnih.gov
| Catalyst (mol%) | Base | Solvent | Temperature (°C) | Typical Yield |
|---|---|---|---|---|
| Pd(PPh₃)₄ (5%) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-95 | Good |
| Pd(OAc)₂ / Ligand | K₂CO₃ | Toluene/H₂O | 80-110 | Variable |
| Pd/SPhos (5%) | K₂CO₃ | Water/Acetonitrile | 37 | Good |
The Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction that allows for the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction has revolutionized the synthesis of aryl amines. wikipedia.org The choice of palladium catalyst, specifically the phosphine ligand (e.g., XPhos, SPhos), is crucial for the reaction's success and scope. nih.govyoutube.com Strong, non-nucleophilic bases like sodium tert-butoxide (t-BuONa) are typically required. nih.gov
| Component | Examples | Role in Reaction |
|---|---|---|
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. |
| Phosphine Ligand | XPhos, SPhos, BINAP, DPPF | Stabilizes the palladium center and facilitates oxidative addition and reductive elimination. wikipedia.org |
| Base | t-BuONa, t-BuOLi, Cs₂CO₃ | Deprotonates the amine to form the active nucleophile. |
| Solvent | Toluene, 1,4-Dioxane | Non-polar aprotic solvents are generally preferred. nih.gov |
These cross-coupling strategies allow for the introduction of a wide variety of substituents onto the bromophenyl ring, enabling the synthesis of diverse libraries of this compound derivatives for further study.
Modifications at the Amide Nitrogen
The amide nitrogen in this compound is a secondary amide, presenting a reactive site for further functionalization, most notably through N-alkylation to form tertiary amides. While specific literature on the N-alkylation of this exact compound is limited, established protocols for the N-alkylation of secondary amides serve as a reliable guide for synthetic strategies.
The general approach involves the deprotonation of the amide N-H proton with a suitable base, followed by nucleophilic substitution with an alkylating agent, such as an alkyl halide. This two-step process, often performed in one pot, is a robust method for introducing a wide variety of substituents onto the nitrogen atom.
Commonly employed bases include potassium phosphate (B84403) (K₃PO₄) and potassium hydroxide (B78521) (KOH) escholarship.orgmdpi.com. The choice of solvent is critical, with aprotic polar solvents like acetonitrile often being effective escholarship.org. The reaction conditions can be tailored based on the reactivity of the alkylating agent. For more reactive electrophiles like benzyl bromide, the reaction may proceed efficiently at moderate temperatures. In contrast, less reactive unactivated alkyl bromides might require longer reaction times or elevated temperatures to achieve good yields escholarship.org. Microwave irradiation has also been demonstrated as an effective technique to accelerate N-alkylation reactions, often leading to significantly reduced reaction times under solvent-free conditions mdpi.com.
This methodology allows for the synthesis of a library of N-substituted derivatives, where the properties of the final molecule can be fine-tuned by varying the nature of the alkyl group introduced.
Table 1: General Conditions for N-Alkylation of Secondary Amides
| Parameter | Condition/Reagent | Purpose | Reference |
|---|---|---|---|
| Amide Substrate | Secondary Acyclic Amide (e.g., this compound) | Starting material for alkylation. | escholarship.org |
| Base | K₃PO₄ or KOH | Deprotonates the amide nitrogen to form the nucleophilic amide anion. | escholarship.orgmdpi.com |
| Alkylating Agent | Alkyl Bromide (e.g., Benzyl Bromide, 1-Bromobutane) | Provides the alkyl group to be attached to the nitrogen. | escholarship.org |
| Solvent | Acetonitrile (CH₃CN) or Solvent-free | Provides the reaction medium. | escholarship.orgmdpi.com |
| Energy Source | Conventional Heating or Microwave Irradiation | Accelerates the reaction rate. Microwave can offer faster, solventless conditions. | mdpi.com |
Stereochemical Modifications and Enantiomeric Separations
The stereochemistry of this compound is defined by the chiral center on the ethylamine moiety's alpha-carbon. This chirality means the compound exists as a pair of enantiomers, (R)- and (S)-N-[1-(4-bromophenyl)ethyl]benzamide. The control and separation of these enantiomers are critical, as different stereoisomers of a molecule often exhibit distinct biological activities. Two primary strategies are employed: the synthesis from enantiomerically pure precursors and the resolution of the racemic mixture.
The most straightforward approach to obtaining a single enantiomer of the final product is to begin the synthesis with an enantiomerically pure starting material. The key chiral precursor, 1-(4-bromophenyl)ethylamine, is commercially available in both (R)-(+) and (S)-(-) forms amerigoscientific.com. The reaction of one of these pure enantiomers with benzoyl chloride, a standard amidation reaction, will yield the corresponding enantiomerically pure this compound while preserving the stereochemical integrity of the chiral center.
Alternatively, if the synthesis begins with racemic 1-(4-bromophenyl)ethylamine, a racemic mixture of the final benzamide product is obtained. In this case, separation of the enantiomers, or chiral resolution, is necessary. While direct resolution of the final amide product via techniques like preparative chiral High-Performance Liquid Chromatography (HPLC) is feasible, a more common and often more efficient strategy is to resolve the racemic amine precursor before the amidation step.
Several methods are effective for the resolution of racemic 1-(4-bromophenyl)ethylamine:
Classical Resolution via Diastereomeric Salts: This well-established technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid such as (+)-tartaric acid or (-)-mandelic acid onyxipca.com. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. This difference allows them to be separated by fractional crystallization. Once separated, the pure diastereomeric salt is treated with a base to liberate the desired pure enantiomer of the amine.
Chiral Chromatography: The enantiomers of 1-(4-bromophenyl)ethylamine can be directly separated using chiral HPLC. Research has demonstrated baseline separation of these enantiomers using a chiral stationary phase, such as a chemically bonded crown ether column (e.g., Chirosil RCA(+)) researchgate.net. This method is highly effective for both analytical-scale separation to determine enantiomeric purity and for preparative-scale separation to isolate larger quantities of each enantiomer.
Table 2: Enantiomeric Separation Methods for the Precursor 1-(4-bromophenyl)ethylamine
| Method | Description | Key Reagents/Components | Reference |
|---|---|---|---|
| Classical Resolution | Formation of diastereomeric salts with different solubilities, allowing for separation by fractional crystallization. | Chiral acids (e.g., Tartaric acid, Mandelic acid). | onyxipca.com |
| Chiral HPLC | Chromatographic separation based on differential interaction with a chiral stationary phase. | Chiral column (e.g., Chirosil RCA(+)). | researchgate.net |
Advanced Spectroscopic and Structural Elucidation Techniques for N 1 4 Bromophenyl Ethyl Benzamide and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms.
Proton NMR (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring atoms within a molecule. In the ¹H NMR spectrum of N-[1-(4-bromophenyl)ethyl]benzamide, distinct signals corresponding to the aromatic and aliphatic protons are observed.
The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, commonly tetramethylsilane (B1202638) (TMS). The aromatic protons of the benzamide (B126) and the 4-bromophenyl groups typically resonate in the downfield region, generally between 7.0 and 8.0 ppm. msu.edu The exact positions and splitting patterns are influenced by the electronic effects of the substituents on the aromatic rings. ucl.ac.uk The amide proton (N-H) often appears as a broad signal, and its chemical shift can be temperature and concentration-dependent. msu.edu The methine proton (-CH-) of the ethyl group and the methyl protons (-CH₃) are found in the upfield region.
Table 1: ¹H NMR Spectral Data for N-(4-bromophenyl)benzamide Analogues
| Compound | Solvent | Chemical Shifts (δ, ppm) |
|---|---|---|
| N-(4-bromophenyl)benzamide | CDCl₃ | 7.48–7.52 (m, 4H), 7.55–7.59 (m, 3H), 7.81 (s, 1H), 7.86 (d, J = 7.6 Hz, 2H) rsc.org |
| N-(4-bromophenyl)benzamide | DMSO-d₆ | 10.34 (s, 1H), 7.92 (d, J = 7.2 Hz, 2H), 7.75 (d, J = 8.8 Hz, 2H), 7.60–7.43 (m, 5H) rsc.org |
| N-(p-tolyl)benzamide | CDCl₃ | 2.34 (s, 3H) rsc.org |
Note: J = coupling constant in Hertz (Hz), s = singlet, d = doublet, t = triplet, m = multiplet.
Carbon-13 NMR (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts in ¹³C NMR are also reported in ppm and are influenced by the hybridization and electronic environment of the carbon atoms. udel.edulibretexts.org
The carbonyl carbon (C=O) of the amide group is characteristically found in the most downfield region of the spectrum, typically between 160 and 180 ppm. libretexts.org The aromatic carbons resonate in the range of 110-150 ppm. The carbon atom attached to the bromine (ipso-carbon) shows a characteristic chemical shift influenced by the heavy atom effect of bromine. stackexchange.com The aliphatic carbons of the ethyl group appear in the upfield region of the spectrum.
Table 2: ¹³C NMR Spectral Data for N-(4-bromophenyl)benzamide Analogues
| Compound | Solvent | Chemical Shifts (δ, ppm) |
|---|---|---|
| N-(4-bromophenyl)benzamide | DMSO-d₆ | 115.8, 122.7, 128.2, 128.9, 131.9, 132.2, 135.2, 139.1, 166.1 rsc.org |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
For complex molecules, one-dimensional NMR spectra can be crowded. Two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish connectivity between atoms. harvard.educsbsju.edu
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically on adjacent carbons. Cross-peaks in a COSY spectrum reveal these J-coupling relationships, helping to piece together molecular fragments. csbsju.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. It is invaluable for assigning which proton signal corresponds to which carbon signal. omicsonline.org
HMBC (Heteronuclear Multiple Bond Correlation): This technique establishes long-range correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for connecting different molecular fragments and for assigning quaternary carbons (carbons with no attached protons). omicsonline.org
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. This provides information about the three-dimensional structure and conformation of the molecule. harvard.edu
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uk
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments. rsc.org For this compound, HRMS can confirm the presence of bromine due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br are present in a roughly 1:1 ratio).
For example, the calculated exact mass for the sodium adduct of N-(4-bromophenyl)benzamide ([C₁₃H₁₀BrNONa]⁺) is 297.9843, and an experimental HRMS value of 297.9840 provides strong evidence for this molecular formula. rsc.org Similarly, for N-(4-bromobenzyl)benzamide, the calculated m/z for [C₁₄H₁₂BrNONa]⁺ is 311.9994, with a found value of 311.9998. rsc.org
Fragmentation Pathways Analysis
In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is often unique to a particular molecule and can be used to deduce its structure. chemguide.co.uk The fragmentation of amides often involves cleavage of the bonds adjacent to the carbonyl group and the nitrogen atom. libretexts.org
For this compound, characteristic fragmentation pathways would involve the cleavage of the amide bond, leading to the formation of a benzoyl cation and a 1-(4-bromophenyl)ethylaminyl radical, or a 1-(4-bromophenyl)ethyl cation and a benzamide radical. The presence of the bromine atom will be evident in fragments containing the 4-bromophenyl group, which will exhibit the characteristic isotopic pattern. The analysis of these fragmentation patterns provides corroborating evidence for the proposed structure. researchgate.net
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis
The IR and Raman spectra of this compound would be dominated by vibrations characteristic of the amide group and the two substituted benzene (B151609) rings. The secondary amide group (-CONH-) is expected to produce several distinct bands. The N-H stretching vibration typically appears as a strong band in the region of 3300-3100 cm⁻¹. The exact position can indicate the extent of hydrogen bonding. The amide I band (primarily C=O stretching) is one of the most intense absorptions in the IR spectrum, expected around 1650-1680 cm⁻¹. The amide II band (a mix of N-H bending and C-N stretching) is found near 1550 cm⁻¹.
For instance, the related compound N-{[(4-bromophenyl)amino]carbonothioyl}benzamide shows characteristic IR peaks for N-H stretching, which provides a reference for the amide bond in a similar chemical environment. researchgate.net Similarly, the IR spectrum for N-(4-bromophenyl)acetamide, a simpler analogue, displays prominent absorptions for the amide functional group. nist.gov
Vibrations associated with the aromatic rings are also prominent. The C-H stretching of the aromatic protons occurs above 3000 cm⁻¹. The C=C stretching vibrations within the rings typically result in a group of bands between 1600 cm⁻¹ and 1450 cm⁻¹. The substitution pattern on the benzene rings influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹. The para-substituted 4-bromophenyl group is expected to show a strong absorption in the 850-800 cm⁻¹ range. The C-Br stretching vibration is typically observed as a strong band in the far-IR region, usually between 600 and 500 cm⁻¹.
Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The aromatic ring stretching vibrations are usually strong and sharp in the Raman spectrum. Analysis of 1-bromo-4-ethylbenzene (B134493) by Raman spectroscopy reveals characteristic bands for the para-substituted ring system, which would be expected to be present in the spectrum of the target molecule. nih.gov
Table 1: Expected Vibrational Frequencies for this compound based on Analogues
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Analogue(s) |
|---|---|---|---|
| Amide (-CONH-) | N-H Stretch | 3300 - 3100 | N-{[(4-bromophenyl)amino]carbonothioyl}benzamide researchgate.net |
| Amide (-CONH-) | C=O Stretch (Amide I) | 1680 - 1650 | N-(4-bromophenyl)acetamide nist.gov |
| Amide (-CONH-) | N-H Bend / C-N Stretch (Amide II) | 1570 - 1515 | N-(4-bromophenyl)acetamide nist.gov |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | 1-Bromo-4-ethylbenzene nih.gov |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | 1-Bromo-4-ethylbenzene nih.gov |
| p-Substituted Ring | C-H Out-of-plane Bend | 850 - 800 | 4-Bromobenzamide chemicalbook.com |
| Bromo-Aryl | C-Br Stretch | 600 - 500 | General spectroscopic data |
X-ray Crystallography for Solid-State Molecular Structure and Conformation Analysis
The way this compound molecules arrange themselves in a crystal is governed by a network of non-covalent interactions. The most significant of these is expected to be hydrogen bonding involving the amide group. The amide proton (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor. This typically leads to the formation of chains or dimeric motifs. For example, in the crystal structure of the related N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming one-dimensional chains. researchgate.net
Other potential interactions include C—H⋯π interactions, where a C-H bond from one molecule interacts with the electron-rich face of an aromatic ring on a neighboring molecule. Halogen bonding (C—Br⋯O or C—Br⋯π) and π-π stacking between the aromatic rings could also play a significant role in stabilizing the crystal lattice. In the crystal structure of N-{[4-(4-bromophenyl)thiazol-2-yl]carbamothioyl}benzamide, a three-dimensional framework is formed, mediated by N—H⋯Br and C—H⋯O hydrogen bonds, as well as S⋯Br and S⋯S interactions. researchgate.net
Table 2: Crystallographic Data and Key Interactions for Analogues of this compound
| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
|---|---|---|---|---|
| (E)-N′-[1-(4-Bromophenyl)ethylidene]benzohydrazide | Monoclinic | P2₁/c | N—H⋯O hydrogen bonds | nanobioletters.com |
| N-{[(4-bromophenyl)amino]carbonothioyl}benzamide | Monoclinic | P2₁/n | Intramolecular N—H⋯O; Intermolecular C—H⋯O and N—H⋯S hydrogen bonds | researchgate.net |
| (S)-(+)-1-(4-Bromophenyl)-N-[(4-methoxyphenyl)methylidene]ethylamine | Orthorhombic | P2₁2₁2₁ | C—H⋯π interactions | nih.gov |
| N-{[4-(4-bromophenyl)thiazol-2-yl]carbamothioyl}benzamide | Not specified | Not specified | Intramolecular N—H⋯O; Intermolecular N—H⋯Br, C—H⋯O, S⋯Br, S⋯S interactions | researchgate.net |
The this compound molecule possesses a chiral center at the carbon atom of the ethyl group bonded to the nitrogen and the 4-bromophenyl ring. Therefore, it can exist as two enantiomers: (R)-N-[1-(4-bromophenyl)ethyl]benzamide and (S)-N-[1-(4-bromophenyl)ethyl]benzamide. When a single enantiomer is synthesized, for instance from a chiral precursor like (R)-(+)-1-(4-bromophenyl)ethylamine, X-ray crystallography on a suitable single crystal is the most reliable method for determining its absolute stereochemistry. sigmaaldrich.com
This is typically achieved using anomalous dispersion effects, where the X-ray scattering factor of a heavy atom (like bromine in this case) has a significant imaginary component. By collecting a full sphere of diffraction data, the differences in intensity between Friedel pairs (reflections h,k,l and -h,-k,-l) can be analyzed. The Flack parameter, which should refine to a value close to 0 for the correct enantiomer and 1 for the inverted structure, provides a definitive assignment of the absolute configuration (R or S) at the chiral center. nih.gov This technique was successfully used to confirm the stereochemistry of the related chiral Schiff base, (S)-(+)-1-(4-bromophenyl)-N-[(4-methoxyphenyl)methylidene]ethylamine. nih.gov The compound N-[(1S)-1-(4-bromophenyl)ethyl]methanesulfonamide also highlights the existence and stability of a specific stereoisomer of the 1-(4-bromophenyl)ethyl amine core. uni.lu
Theoretical and Computational Chemistry Applied to N 1 4 Bromophenyl Ethyl Benzamide
Quantum Mechanical (QM) Studies of Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental in elucidating the electronic characteristics and reactivity of molecules. These methods provide a detailed understanding of the electron distribution and energy levels within a molecule, which are key determinants of its chemical behavior.
Density Functional Theory (DFT) Calculations for Molecular Orbitals (HOMO-LUMO) and Electrostatic Potential (MEP)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. Key parameters derived from DFT calculations include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).
The HOMO and LUMO, often referred to as frontier molecular orbitals, are crucial for determining a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity and polarizability. sigmaaldrich.comnih.gov For instance, studies on various benzamide (B126) derivatives have shown that substitutions on the aromatic rings can significantly influence the HOMO-LUMO gap, thereby tuning the molecule's electronic properties and potential biological activity. researchgate.netnih.gov In a study of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, a low HOMO-LUMO energy gap was indicative of high chemical reactivity and biological activity. sigmaaldrich.com
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. It helps in identifying the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions. nih.gov In MEP maps, regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while areas of positive potential (colored in blue) are prone to nucleophilic attack. For benzamide derivatives, the MEP typically shows negative potential around the carbonyl oxygen and positive potential around the amide hydrogen, indicating their roles as hydrogen bond acceptors and donors, respectively. nih.gov
Table 1: Representative Frontier Molecular Orbital Energies and Related Parameters for Benzamide Analogs
| Compound/Analog | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 | sigmaaldrich.com |
| 1-(2-nitrobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole | - | - | - | nih.gov |
| N'-(2-bromophenyl)-N-(2,6-diisopropylphenyl)formamidine | -5.97 | -0.85 | 5.12 | researchgate.net |
Conformer Analysis and Energy Landscapes
Molecules like N-[1-(4-bromophenyl)ethyl]benzamide can exist in various spatial arrangements or conformations due to the rotation around single bonds. Conformer analysis aims to identify the most stable conformations and to understand the energy barriers between them. This analysis is crucial as the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a biological target. nih.gov
The potential energy surface (PES) of a molecule describes its energy as a function of its geometry. By exploring the PES, researchers can identify local and global energy minima, which correspond to stable conformers, and transition states, which represent the energy barriers for interconversion. nih.gov For complex molecules, the energy landscape can be rugged with multiple minima, and understanding this landscape is key to predicting the molecule's dynamic behavior. unisa.it Disconnectivity graphs are a useful tool to visualize the energy landscape, showing the relationships between different minima and the energy barriers connecting them. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Sampling in Solution
While QM methods are excellent for studying the electronic properties of a molecule in a static state, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time, particularly in a solvent environment. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities. nih.gov
MD simulations are particularly useful for sampling the conformational space of a molecule in solution, which is more representative of its state in a biological system. nih.gov These simulations can reveal how the molecule flexes and changes its shape, and how it interacts with solvent molecules. For benzamide derivatives, MD simulations can provide insights into the stability of different conformers in solution and the dynamics of intermolecular hydrogen bonding with water or other solvents. nih.gov
Molecular Docking and Ligand-Protein Interaction Predictions (Computational Target Identification)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein or a nucleic acid. nih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. nih.govamazonaws.com
Predictive Binding Modes and Affinities with Model Biological Macromolecules
Molecular docking simulations can predict how this compound or its analogs might bind to the active site of a target protein. The simulation generates a set of possible binding poses and scores them based on a scoring function that estimates the binding affinity. nih.gov These predictions can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, docking studies on N-ethyl-4-(pyridin-4-yl)benzamide-based inhibitors of ROCK1 kinase revealed critical hydrogen bond interactions with the hinge region of the kinase. researchgate.net
Table 2: Illustrative Molecular Docking Results for Benzamide Analogs with Protein Targets
| Ligand (Analog) | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
| N-ethyl-4-(pyridin-4-yl)benzamide derivative | ROCK1 Kinase | - | MET156, LYS105 | researchgate.net |
| 4-(4-Bromophenyl)-thiazol-2-amine derivative | Various microbial and cancer targets | - | - | nih.gov |
| N-[2-(3-Methylthio(1,2,4-thiadiazol-5-ylthio))acetyl] benzamide | Integrin α5β1 | -7.7 | Not specified | |
| N-[2-(3-Methylthio(1,2,4-thiadiazol-5-ylthio))acetyl] benzamide | DNA | -7.4 | Not specified |
Identification of Potential Molecular Targets via Computational Screening
Computational screening, often referred to as virtual screening, involves docking a large library of compounds against a specific protein target or docking a single compound against a panel of proteins to identify potential biological targets. unisa.itresearchgate.net This approach can help in identifying novel therapeutic uses for existing compounds (drug repurposing) or in understanding the potential off-target effects of a new drug candidate. unisa.it For a compound like this compound, computational screening could be used to identify potential protein targets by virtually screening it against a database of known protein structures. nih.govnih.gov
QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Derivatives (In Silico and In Vitro Activity Correlation)
Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in modern drug discovery and medicinal chemistry. It seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focusing exclusively on this compound derivatives are not extensively documented in publicly available literature, the principles of QSAR can be effectively applied to this class of compounds by drawing parallels from research on analogous structures, such as N-phenylbenzamides, phenethylamines, and other benzamide derivatives. scispace.comnih.govnih.gov These studies provide a framework for predicting the biological activities of novel derivatives and for guiding the synthesis of more potent and selective analogues.
The fundamental premise of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By systematically modifying the structure of a lead compound like this compound and evaluating the corresponding changes in biological activity, a predictive model can be developed.
Key Molecular Descriptors in QSAR Modeling of Benzamide Analogues
In the development of QSAR models for benzamide-type structures, several classes of molecular descriptors have proven to be critical. These descriptors quantify various aspects of the molecule's physicochemical properties.
Electronic Descriptors: These pertain to the electronic properties of the molecule, such as the distribution of charges, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO). For instance, the presence of the electron-withdrawing bromine atom on the phenyl ring of this compound significantly influences its electronic properties. Variations in substituents on either the benzoyl or the phenylethyl moiety would alter the electronic landscape, which can be a key determinant of interaction with a biological target.
Hydrophobic Descriptors: Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a crucial factor in determining a compound's pharmacokinetic and pharmacodynamic properties. The logP value influences the compound's ability to cross cell membranes and interact with hydrophobic pockets in target proteins. QSAR studies on related compounds have frequently identified hydrophobicity as a significant parameter. nih.gov
Steric Descriptors: These descriptors, such as molecular weight, molar volume, and van der Waals radii, describe the size and shape of the molecule. The steric bulk of substituents can either facilitate or hinder the optimal binding of the molecule to its target receptor.
Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing aspects like branching, connectivity, and shape.
Illustrative QSAR Model Development for this compound Derivatives
A hypothetical QSAR study on a series of this compound derivatives would involve the following steps:
Data Set Selection: A series of analogues would be synthesized, with systematic variations in substituents at different positions of the molecule.
Biological Activity Determination: The in vitro biological activity of each compound, such as the half-maximal inhibitory concentration (IC50), would be experimentally determined.
Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated using specialized software.
Model Building and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), would be employed to build a QSAR equation that correlates the calculated descriptors with the observed biological activity. The predictive power of the model would then be rigorously validated using internal and external validation techniques.
An example of a resulting QSAR equation might look like:
pIC50 = c0 + c1(logP) + c2(LUMO) + c3*(Molar Volume)
Where pIC50 is the negative logarithm of the IC50 value, and c0, c1, c2, and c3 are the regression coefficients.
Correlation of In Silico and In Vitro Activity
A successful QSAR model should exhibit a strong correlation between the in silico predicted activity and the in vitro experimentally determined activity. This is typically visualized through a scatter plot of predicted versus actual activity, with a high correlation coefficient (R²) indicating a robust model.
The following interactive data table illustrates a hypothetical correlation between the structural modifications of this compound derivatives and their biological activity, based on principles derived from studies on analogous compounds. nih.govmdpi.com The table includes calculated descriptors and both experimental and QSAR-predicted IC50 values.
| Compound ID | R1-Substituent (Benzoyl Ring) | R2-Substituent (Ethylamine) | LogP | LUMO (eV) | Molar Volume (ų) | Experimental pIC50 | Predicted pIC50 |
| 1 | H | H | 4.2 | -0.85 | 280 | 5.1 | 5.2 |
| 2 | 4-Cl | H | 4.9 | -0.92 | 295 | 5.8 | 5.7 |
| 3 | 4-OCH3 | H | 4.0 | -0.81 | 300 | 5.4 | 5.5 |
| 4 | H | CH3 | 4.5 | -0.84 | 295 | 5.3 | 5.3 |
| 5 | 4-Cl | CH3 | 5.2 | -0.91 | 310 | 6.0 | 5.9 |
| 6 | 4-OCH3 | CH3 | 4.3 | -0.80 | 315 | 5.6 | 5.6 |
| 7 | 3-NO2 | H | 4.1 | -1.10 | 305 | 6.2 | 6.1 |
| 8 | H | C2H5 | 4.8 | -0.83 | 310 | 5.4 | 5.4 |
Research Findings from Analogous Systems
Studies on various benzamide and phenethylamine (B48288) derivatives have consistently highlighted the importance of specific structural features for biological activity. For instance, research on N-phenylbenzamide derivatives as potential protein kinase inhibitors revealed that the amide linker is crucial for forming hydrogen bonds in the allosteric pocket of the kinase. scirp.orgscirp.org Similarly, QSAR studies on phenethylamine analogues have demonstrated that both lipophilic and electronic properties significantly influence their activity. nih.gov These findings suggest that for this compound derivatives, the benzamide core likely plays a critical role in target interaction, while modifications on the phenyl rings can modulate the binding affinity and selectivity through hydrophobic and electronic effects.
Chemical Reactivity and Reaction Mechanisms of N 1 4 Bromophenyl Ethyl Benzamide
Amide Bond Stability and Hydrolysis Pathways
The amide bond in N-[1-(4-bromophenyl)ethyl]benzamide, like other amides, is characterized by significant stability due to resonance, which imparts a planar and rigid nature to the C-N bond. However, this bond is susceptible to cleavage through hydrolysis under both acidic and basic conditions.
Under acidic conditions, the carbonyl oxygen of the amide is protonated, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine (1-(4-bromophenyl)ethylamine) yields benzoic acid. The rate of acid-catalyzed hydrolysis can be influenced by the electronic nature of the substituents on both the benzoyl and the N-aryl portions of the molecule.
In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, with the ejection of the amide anion, which subsequently abstracts a proton from the carboxylic acid to form 1-(4-bromophenyl)ethylamine and a carboxylate salt. The electron-withdrawing effect of the phenyl group in N-phenyl benzamide (B126) can increase the acidity of the N-H proton, potentially leading to anion formation and a reduced rate of hydrolysis under basic conditions. researchgate.net
Studies on related benzamides have shown that the rates of hydrolysis are influenced by factors such as the concentration of the acid or base and the reaction temperature. For instance, the hydrolysis of benzanilide (B160483) in a solution containing potassium hydroxide, water, and ethanol (B145695) required refluxing for several hours to achieve a high yield of benzoic acid. researchgate.net
Aromatic Substitution Reactions on the Bromophenyl Moiety
Common electrophilic aromatic substitution reactions include:
Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro (NO₂) group onto the aromatic ring. lumenlearning.comyoutube.com The nitronium ion (NO₂⁺) acts as the electrophile. lumenlearning.com Given the directing effect of the bromine, the major products would be N-[1-(4-bromo-2-nitrophenyl)ethyl]benzamide and N-[1-(4-bromo-3-nitrophenyl)ethyl]benzamide (meta to the ethylbenzamide substituent but ortho/para to the bromine is not possible due to steric hindrance).
Halogenation: Further halogenation, for instance with Br₂ and a Lewis acid catalyst like FeBr₃, would also occur at the positions ortho to the existing bromine atom. lumenlearning.comyoutube.com
Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) leads to the introduction of a sulfonic acid (SO₃H) group. lumenlearning.com
Friedel-Crafts Alkylation and Acylation: These reactions, which introduce alkyl or acyl groups respectively, are generally less effective on deactivated rings like bromobenzene. msu.edumasterorganicchemistry.com
The mechanism for these reactions typically involves a two-step process: the initial attack of the electrophile to form a resonance-stabilized carbocation intermediate (a benzenonium ion), followed by the loss of a proton to restore aromaticity. msu.edu
Reactions at the Ethyl Linker and Chiral Center
The ethyl linker in this compound possesses a benzylic hydrogen atom at the chiral center (the carbon attached to both the bromophenyl ring and the nitrogen). This benzylic position is susceptible to radical substitution reactions. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator can lead to the substitution of the benzylic hydrogen with a bromine atom. youtube.com This would form N-[1-bromo-1-(4-bromophenyl)ethyl]benzamide.
Subsequent elimination reactions can be induced on this newly formed alkyl halide. Treatment with a strong base can lead to an E2 elimination, forming N-(1-(4-bromophenyl)vinyl)benzamide. youtube.com
Coordination Chemistry and Metal Complexation Studies (e.g., Pd-Catalyzed Reactions)
The this compound molecule possesses several potential coordination sites for metal ions, including the oxygen and nitrogen atoms of the amide group and the bromine atom on the phenyl ring. The amide oxygen is a hard donor, while the nitrogen can also act as a donor, and the bromine can participate in oxidative addition reactions, particularly with transition metals like palladium.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and the bromo-substituent on the phenyl ring makes this compound a suitable substrate for such transformations. These reactions typically involve the oxidative addition of the aryl bromide to a low-valent palladium complex, followed by transmetalation with an organometallic reagent and reductive elimination to form the new carbon-carbon or carbon-heteroatom bond.
Examples of such reactions include:
Suzuki Coupling: Reaction with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond.
Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.
Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst and a base to form a new C-N bond.
Sonogashira Coupling: Reaction with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base to form a new C-C bond.
These reactions would replace the bromine atom with a variety of functional groups, significantly diversifying the structure of the parent molecule.
Photochemical Reactivity Investigations
While specific photochemical studies on this compound are not extensively detailed in the provided search results, the presence of the bromophenyl and benzamide chromophores suggests potential for photochemical reactivity. Aryl halides, such as the bromophenyl group, can undergo photolytic cleavage of the carbon-halogen bond upon irradiation with UV light, leading to the formation of aryl radicals. These highly reactive intermediates can then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or other molecules, or coupling reactions.
The benzamide moiety can also exhibit photochemical reactivity, including photo-Fries rearrangement or photocyclization reactions, depending on the specific substitution pattern and reaction conditions. Further investigation is required to fully elucidate the photochemical behavior of this compound.
Mechanistic Insights into the Molecular Interactions of this compound and Related Compounds
While specific mechanistic and biochemical studies on the compound This compound are not extensively available in publicly accessible scientific literature, research on the broader class of benzamides provides a framework for understanding its potential molecular interactions. This article synthesizes the available information on related benzamide derivatives to infer the likely biochemical profile of this compound, structured according to the requested outline.
Mechanistic Investigations of Molecular Interactions and Biochemical Studies Excluding Clinical Data
Cellular Assays for Biological Pathway Modulation in Cultured Cells (Mechanistic Focus)
Cellular assays are fundamental in elucidating the mechanisms by which a compound exerts its effects. For derivatives and analogues of this compound, these in vitro studies have begun to map out their interactions with biological targets and their influence on intracellular signaling and cellular behaviors.
Direct target engagement studies for this compound are not extensively documented in publicly available literature. However, research on closely related benzamide structures suggests potential molecular targets. For instance, benzamide riboside, a related compound, is known to be metabolized within cells to an analogue of NAD+ (benzamide adenine (B156593) dinucleotide or BAD). This active metabolite then inhibits inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH), a key enzyme in the synthesis of guanine (B1146940) nucleotides. nih.gov There are two isoforms of IMPDH, with type II being more prevalent in proliferating cells, making it a target for anti-cancer therapies. nih.gov Studies on analogues of benzamide riboside indicate a selective inhibition of IMPDH type II. nih.gov
Furthermore, other classes of N-acyl amides have been identified as signaling molecules that can interact with G-protein coupled receptors (GPCRs). nih.gov For example, certain N-acyl amides produced by the bacterium Neisseria meningitidis have been shown to act as agonists for the sphingosine-1-phosphate receptor 4 (S1PR4), a GPCR involved in immune cell signaling. nih.gov This suggests that benzamide derivatives could potentially engage with specific receptor-mediated pathways.
The modulation of intracellular signaling pathways by benzamide derivatives has been an area of active investigation, revealing several potential mechanisms of action.
One significant pathway identified involves the induction of apoptosis. Studies on N-substituted benzamides, such as declopramide, have shown that these compounds can induce the release of cytochrome c from the mitochondria into the cytosol in cancer cell lines. nih.gov This event is a critical step in the intrinsic apoptotic pathway, leading to the activation of caspase-9. nih.gov The subsequent apoptotic cascade can proceed even in the absence of the tumor suppressor protein p53, indicating a p53-independent mechanism of action. nih.gov
Another area of investigation is the Hedgehog signaling pathway, which is crucial in embryonic development and can be aberrantly activated in some cancers. A series of 4-(2-pyrimidinylamino)benzamide derivatives have been developed and shown to be potent inhibitors of this pathway. researchgate.net These compounds demonstrated significant inhibitory effects on Hedgehog signaling, with some analogues showing greater potency than established inhibitors like GDC-0449. researchgate.net
Furthermore, research into the anti-inflammatory properties of novel N-phenylcarbamothioylbenzamides has pointed to the inhibition of prostaglandin (B15479496) E2 (PGE2) synthesis. rsc.org PGE2 is a key mediator of inflammation, and its inhibition suggests that these benzamide derivatives may interfere with the cyclooxygenase (COX) pathways.
The effects of this compound and its analogues on cellular phenotypes have been evaluated in various in vitro models, with a primary focus on antimicrobial and cytotoxic activities.
Antimicrobial Activity: Benzamide derivatives have demonstrated notable antimicrobial properties. A study on the in vitro antimicrobial activity of several newly synthesized N-benzamide derivatives included the closely related compound, N-(4-bromophenyl)benzamide. This compound was tested against the Gram-negative bacterium Escherichia coli and the Gram-positive bacterium Bacillus subtilis. The results, summarized in the table below, indicate its efficacy in inhibiting bacterial growth.
| Compound | Test Organism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|---|---|
| N-(4-bromophenyl)benzamide | Escherichia coli | 24 | 3.12 | nih.gov |
| N-(4-bromophenyl)benzamide | Bacillus subtilis | 24 | 6.25 | nih.gov |
The proposed mechanism for the antibacterial action of some N-aryl amides involves the disruption of the bacterial cell membrane. These molecules are designed to mimic amphiphilic antimicrobial peptides, allowing them to interact with and increase the permeability of the bacterial outer membrane, leading to cell death. nih.govasm.org
Antiproliferative and Cytotoxic Activity: Several benzamide derivatives have been investigated for their effects on cancer cell proliferation. For example, a series of 2-amino-1,4-naphthoquinone-benzamides displayed significant cytotoxic activity against the MDA-MB-231 breast cancer cell line. nih.gov The mechanism underlying this cytotoxicity was found to be the induction of apoptosis, as evidenced by an increase in the Sub-G1 phase of the cell cycle in treated cells. nih.gov
In addition to inducing apoptosis, some N-substituted benzamides have been shown to cause a G2/M cell cycle block. nih.gov This effect on the cell cycle was observed to be independent of p53 and occurred prior to the onset of apoptosis. nih.gov Benzamide riboside has also demonstrated potent cytotoxic activity against a range of human tumor cell lines. nih.gov
N 1 4 Bromophenyl Ethyl Benzamide As a Research Tool and Chemical Probe
Utility in Organic Synthesis as a Chiral Auxiliary or Building Block
In the field of organic synthesis, the primary value of a chiral molecule like N-[1-(4-bromophenyl)ethyl]benzamide lies in its potential use as a chiral auxiliary or a stereodefined building block. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the formation of a specific stereoisomer. wikipedia.orgnih.gov After the desired stereochemical outcome is achieved, the auxiliary is typically removed. wikipedia.org This strategy is fundamental in producing enantiomerically pure compounds, which is crucial for pharmaceuticals and biological studies. wikipedia.orgnih.gov
While direct research on this compound as a chiral auxiliary is not extensively documented, its synthesis and use as a chiral building block are well-established for structurally similar compounds. For instance, the synthesis of its isomer, (S)-4-bromo-N-(1-phenylethyl)benzamide, demonstrates its function as a key intermediate. researchgate.net In this process, 4-bromobenzoic acid is reacted with a chiral amine, (S)-1-phenylethanamine, to produce the chiral amide with a high yield. researchgate.net
This synthesized chiral benzamide (B126) then serves as a versatile building block for more complex molecules through reactions like the Suzuki-Miyaura cross-coupling. researchgate.net The bromine atom on the phenyl ring acts as a handle for introducing various aryl groups, creating a library of new chiral compounds. researchgate.net This highlights its role not as a temporary auxiliary, but as a permanent, stereochemically defined component of the final molecular structure.
Table 1: Synthesis of (S)-4-bromo-N-(1-phenylethyl)benzamide as a Chiral Building Block
| Reactants | Coupling Reagent | Base/Solvent | Product | Yield |
|---|---|---|---|---|
| 4-bromobenzoic acid, (S)-1-phenylethanamine | Titanium tetrachloride (TiCl₄) | Pyridine | (S)-4-bromo-N-(1-phenylethyl)benzamide | 93% |
Data sourced from a study on the synthesis and arylation of the compound. researchgate.net
Application in Materials Science Research (e.g., polymers, dyes, sensors)
The structural motifs within this compound are relevant to materials science, particularly in the development of novel polymers. Benzamide and acrylamide (B121943) derivatives are known to be incorporated into polymer chains to impart specific properties.
Research has demonstrated the synthesis of novel monomers based on a similar N-(4-bromophenyl) amide structure for creating advanced copolymers. For example, N-(4-Bromophenyl)-2-methacrylamide has been synthesized and subsequently copolymerized with 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS). researchgate.net The resulting copolymers were characterized for their thermal properties and potential antimicrobial effects. researchgate.net This work illustrates how the N-(4-bromophenyl) moiety can be used to create functional materials. The presence of the bromine atom also offers a site for post-polymerization modification, further expanding the potential applications of such materials in areas like sensor development or as functional coatings. researchgate.net
Table 2: Example of a Structurally Related Monomer in Polymer Synthesis
| Monomer Synthesized | Co-monomer | Initiator | Application of Resulting Copolymer |
|---|---|---|---|
| N-(4-Bromophenyl)-2-methacrylamide (BrPMAAm) | 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS) | 2,2′-azobisisobutyronitrile (AIBN) | Investigated for thermal properties and antimicrobial effects. researchgate.net |
This demonstrates the use of a related N-(4-bromophenyl) amide structure in creating novel functional polymers. researchgate.net
Development as a Fluorescent or Spin-Labeled Probe for Mechanistic Biological Research
Fluorescent and spin-labeled probes are essential tools in biological research, allowing for the visualization and tracking of molecules and processes within living systems. nih.govrsc.org Fluorescent probes are designed to change their light-emitting properties in response to a specific target or environmental change, often through mechanisms like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). nih.govmdpi.com Spin-labeled probes, which contain a stable radical, are used in techniques like Electron Paramagnetic Resonance (EPR) to study molecular structure and dynamics. nih.gov
There is no specific documentation of this compound being developed as a fluorescent or spin-labeled probe. However, its core structure represents a scaffold that could be chemically modified for such purposes. The development of a probe would require the covalent attachment of a fluorophore (like coumarin (B35378) or fluorescein) or a spin-label (like a nitroxide radical) to the molecule. mdpi.comnih.gov The benzamide structure itself is found in various bioactive molecules, making its derivatives potential candidates for targeted probes if conjugated with an appropriate signaling unit. core.ac.uk
Use in Advanced Analytical Method Development
The quantification and detection of chemical compounds in various matrices rely on robust analytical methods, with High-Performance Liquid Chromatography (HPLC) being a cornerstone technique. core.ac.uk The development of a reliable HPLC method is crucial for quality control, impurity profiling, and pharmacokinetic studies.
For this compound and its analogues, Reverse-Phase HPLC (RP-HPLC) is the most common approach. While a specific validated method for the title compound is not publicly detailed, methods for structurally similar compounds provide a clear blueprint. For instance, an RP-HPLC method was developed to determine N-(4-bromophenyl)-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine, a related N-(4-bromophenyl) derivative. jchr.org This method utilized a C18 column with a mobile phase of methanol (B129727) and water, demonstrating good linearity, accuracy, and precision suitable for quantifying the drug in bulk form. jchr.org Similarly, methods for other benzamides and bromophenyl compounds have been successfully developed and validated according to ICH guidelines. sielc.comresearchgate.netwu.ac.th
Table 3: Typical Parameters for RP-HPLC Method Development for N-(4-bromophenyl) Derivatives
| Parameter | Typical Specification | Example Reference |
|---|---|---|
| Column | C18 or C8, various dimensions (e.g., 250 mm x 4.6 mm, 5 µm) | jchr.orgresearchgate.net |
| Mobile Phase | Acetonitrile and/or Methanol with an aqueous buffer (e.g., water, phosphate (B84403) buffer) | jchr.orgsielc.com |
| Elution Mode | Isocratic or Gradient | jchr.orgwu.ac.th |
| Flow Rate | ~1.0 - 1.5 mL/min | jchr.orgresearchgate.net |
| Detection | UV-Visible or Photodiode Array (PDA) Detector (e.g., at 240-270 nm) | nih.govjchr.org |
This table summarizes common starting points for developing an analytical method for compounds structurally related to this compound.
Future Research Directions and Unexplored Avenues for N 1 4 Bromophenyl Ethyl Benzamide
Development of Novel and Sustainable Synthetic Routes
The efficient and environmentally benign synthesis of chemical compounds is a cornerstone of modern chemistry. For N-[1-(4-bromophenyl)ethyl]benzamide, future research could focus on developing synthetic methodologies that are both high-yielding and sustainable.
Current research on analogous compounds provides a strong foundation. An excellent yield (93%) of a similar compound, (S)-4-bromo-N-(1-phenylethyl)benzamide, was achieved through the reaction of 4-bromobenzoic acid with (S)-1-phenylethanamine using titanium tetrachloride (TiCl4) as a coupling reagent. researchgate.net This method stands as a primary candidate for adaptation.
Another avenue involves the Leuckart reaction. A rapid procedure for this reaction has been developed for the synthesis of related N-(1-phenylethyl)formamides. digitellinc.com Researchers tested the hypothesis that the electron-withdrawing nature of a halogen substituent affects reaction speed, noting that replacing chlorine with the less electron-withdrawing bromine slightly slowed the reaction. digitellinc.com This suggests that formamide-based reductive amination routes could be optimized for the synthesis of the target compound's precursors.
Future efforts should also prioritize "green chemistry" principles. The synthesis of a benzamide (B126) derivative, 4-amino-N-[2-(diethylamino) ethyl] benzamide tetraphenylborate, was successfully conducted in deionized water at room temperature, highlighting the potential for aqueous, ion-associate reaction pathways. mdpi.com Exploring such solvent systems and avoiding hazardous reagents will be crucial for developing sustainable synthetic protocols.
Table 1: Synthetic Methodologies for Related Benzamide Compounds
| Product Compound | Reactants | Reagents/Catalyst | Key Features | Reference |
|---|---|---|---|---|
| (S)-4-bromo-N-(1-phenylethyl)benzamide | 4-bromobenzoic acid, (S)-1-phenylethanamine | Titanium tetrachloride (TiCl4), pyridine | Excellent yield (93%) | researchgate.net |
| N-(4-bromophenyl)furan-2-carboxamide | Furan-2-carbonyl chloride, 4-bromoaniline | Triethylamine (Et3N) | Excellent yield (94%) | nih.gov |
| N-[1-(4-bromophenyl)ethyl]-N-methylformamide | 4-bromoacetophenone, N-methylformamide | (Leuckart reaction conditions) | Rapid reaction, good yield (90%) | digitellinc.com |
Exploration of Advanced Computational Models for Predicting Complex Chemical Behavior
Computational chemistry offers powerful tools to predict and understand molecular properties, guiding experimental work and saving resources. For this compound, advanced computational models can illuminate its electronic structure, reactivity, and potential biological interactions.
Density Functional Theory (DFT) is a key technique for this purpose. Studies on the analogue (S)‐4‐bromo‐N‐(1‐phenylethyl)benzamide have utilized DFT to analyze its frontier molecular orbitals (HOMO and LUMO), polarizability, and other quantum-chemical parameters. researchgate.net Similar calculations, such as those performed at the B3LYP/6–311++G(d,p) level for other organic molecules, can predict the HOMO-LUMO energy gap, which provides insights into the molecule's chemical reactivity and stability. researchgate.net
Molecular dynamics (MD) simulations and molecular docking are essential for predicting interactions with biological macromolecules. For instance, MD simulations were used to validate the stability of protein-ligand complexes for antibacterial N-(4-bromophenyl)furan-2-carboxamides. mdpi.com These simulations, often coupled with energy minimization using force fields like MMFF9x, can predict binding affinities and modes of interaction with potential protein targets. mdpi.com Such models could be applied to this compound to screen for potential biological activity virtually. mdpi.comresearchgate.net
Table 2: Computational Methods and Their Applications in Related Molecules
| Computational Method | Application | Investigated Properties | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Analysis of molecular structure and reactivity | Frontier Molecular Orbitals (HOMO/LUMO), polarizability, hyperpolarizability, chemical potential | researchgate.netresearchgate.net |
| Molecular Docking | Prediction of protein-ligand interactions | Binding modes, binding affinity, identification of key interacting residues | mdpi.comresearchgate.net |
Discovery of Unconventional Reactivity Profiles and New Transformations
The functional groups within this compound offer specific sites for chemical modification, allowing for the creation of diverse molecular libraries. The bromine atom on the phenyl ring is a particularly valuable handle for cross-coupling reactions.
A significant area for future research is the extensive use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This transformation has been successfully employed to arylate the closely related (S)‐4‐bromo‐N‐(1‐phenylethyl)benzamide using a Pd(0) catalyst to react with various aryl boronic acids, producing a range of analogues in good yields. researchgate.net Similarly, N-(4-bromophenyl)furan-2-carboxamide was functionalized via Suzuki–Miyaura coupling to generate a library of derivatives for biological testing. nih.govmdpi.com Applying this strategy to this compound could yield a vast array of novel compounds with potentially enhanced or entirely new properties.
Investigating the reactivity of the amide bond itself, or the chiral center on the ethyl bridge, could also lead to new transformations. While the amide bond is generally stable, exploring novel catalytic methods for its cleavage or modification could provide new synthetic pathways.
Identification of Novel In Vitro Biological Targets and Elucidation of their Molecular Mechanisms (Non-Clinical)
While no specific biological activity has been reported for this compound, the broader class of benzamide derivatives is rich in pharmacological relevance. Future research should focus on screening this compound and its derivatives against various biological targets.
Benzamides are known to act as Histone Deacetylase (HDAC) inhibitors, a class of enzymes implicated in cancer. nih.gov A novel series of benzamide derivatives demonstrated potent inhibitory activity against class I HDAC isoforms, suggesting that the benzamide scaffold is suitable for targeting these enzymes. nih.gov
Furthermore, related structures have shown promise in other therapeutic areas. Thiazole-containing benzamides have been investigated for anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai More directly, N-(4-bromophenyl)furan-2-carboxamides, which share the N-(4-bromophenyl) moiety, exhibited significant antibacterial activity against clinically isolated drug-resistant bacteria. nih.gov This suggests that this compound could serve as a foundational structure for developing new antibacterial agents.
The initial steps in this research direction would involve in vitro screening against a panel of targets, such as various HDAC isoforms or bacterial enzymes. Any identified activity would then be explored further through mechanistic studies, likely guided by the computational docking models described previously to understand the molecular basis of the interaction.
Integration into Multidisciplinary Research Platforms and Emerging Technologies
The full potential of this compound can be unlocked by integrating its study into modern, multidisciplinary research platforms. This approach combines synthetic chemistry, computational modeling, and biological screening in a synergistic workflow.
For example, a research program could begin with the computational prediction of biological targets (Section 8.2). Guided by these predictions, a library of derivatives could be synthesized using established and novel transformations like the Suzuki-Miyaura coupling (Sections 8.1 and 8.3). This library would then undergo high-throughput in vitro screening against the predicted targets (Section 8.4).
Emerging technologies can significantly accelerate this process. Artificial intelligence and machine learning models could be trained on the data generated from both computational studies and experimental screenings to predict the activity of yet-to-be-synthesized analogues, further refining the drug discovery process. Automated synthesis platforms could then be used to rapidly produce the most promising candidates for further testing. This integrated, technology-driven approach represents the frontier of chemical research and is perfectly suited to explore the untapped potential of scaffolds like this compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[1-(4-bromophenyl)ethyl]benzamide, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via amide coupling between 4-bromophenethylamine and benzoyl chloride derivatives. Key steps include:
- Using a Schlenk line for moisture-sensitive reactions to minimize hydrolysis .
- Optimizing stoichiometry (e.g., 1.2 equivalents of benzoyl chloride to ensure complete amine conversion) .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
- Reaction yields (>85%) are achievable with catalysts like DMAP (4-dimethylaminopyridine) and DCC (N,N'-dicyclohexylcarbodiimide) .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- 1H-NMR : Look for aromatic protons (δ 7.2–7.8 ppm), the N–H amide signal (δ 8.1–8.3 ppm), and the CH2–Br group (δ 4.5–4.7 ppm) .
- LC-MS : Confirm molecular ion peaks at m/z 318 [M+H]+ (C15H14BrNO+) .
- FT-IR : Identify amide C=O stretching (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of fine particles .
- First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline for 10–15 minutes .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- Dynamic Effects : Check for rotational barriers in the amide bond using variable-temperature NMR (VT-NMR) to detect conformational isomers .
- Impurity Analysis : Use HPLC-MS to identify byproducts (e.g., unreacted amine or hydrolyzed benzoyl chloride) .
- Crystallography : Single-crystal X-ray diffraction (as in ) resolves ambiguities in bond angles and torsional strain .
Q. What strategies are effective for improving the solubility of this compound in aqueous buffers?
- Methodological Answer :
- Co-solvents : Use DMSO or ethanol (≤10% v/v) to enhance solubility without denaturing proteins in biological assays .
- pH Adjustment : Ionize the amide group by dissolving in mildly acidic buffers (pH 4–5) .
- Surfactants : Add Tween-80 (0.1% w/v) for micellar encapsulation .
Q. How can researchers analyze the compound’s potential as a kinase inhibitor in cancer studies?
- Methodological Answer :
- In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) against ATP-binding pockets of kinases like EGFR or BRAF .
- In Vitro Assays : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50 calculations .
- SAR Studies : Modify the bromophenyl or benzamide moieties to assess potency changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
